benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a 1,3-dioxole ring fused to a benzene moiety (benzo[d][1,3]dioxol-5-yl) linked to a 4,5-dihydroimidazole scaffold substituted with a 3-methylbenzylthio group. This structure combines electron-rich aromatic systems with a sulfur-containing imidazoline core, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-3-2-4-14(9-13)11-25-19-20-7-8-21(19)18(22)15-5-6-16-17(10-15)24-12-23-16/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKTBOOEQFKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved by cyclization reactions involving catechol derivatives and formaldehyde under acidic conditions.
Thioether Formation:
Imidazole Ring Construction: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
1.1. Thioether Formation
The synthesis of the thioether functionality involves coupling reactions between imidazole derivatives and benzyl thiols. For instance, the reaction of 4,5-dihydro-1H-imidazol-1-ylmethanone with 3-methylbenzyl thioether precursors typically employs:
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Reagents : Diethylazodicarboxylate (DEAD), triphenylphosphine (Ph₃P), and tetrahydrofuran (THF) as a solvent .
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Conditions : Stirred at room temperature for 1 hour, followed by solvent removal and purification via column chromatography .
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Thioether coupling | DEAD, Ph₃P, THF | Room temperature, 1 hour |
| Purification | Column chromatography (silica gel) | Ethyl acetate/methanol/triethylamine |
1.3. Coupling Reactions
Aldehyde coupling to imidazole derivatives is critical. For instance:
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General Procedure A : Aldehydes react with imidazole derivatives in the presence of acidic conditions (e.g., ethanol, hydroxylamine hydrochloride) .
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General Procedure B : Microwave-assisted heating for 2 hours to facilitate coupling .
| Procedure | Key Reagents | Conditions |
|---|---|---|
| Aldehyde coupling (A) | Ethanol, hydroxylamine hydrochloride | Stirred overnight at room temperature |
| Microwave-assisted (B) | Triethylamine, ethanol | 2 hours at elevated temperature |
Characterization Methods
The compound’s structure and purity are confirmed using:
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NMR spectroscopy : Validates aromatic proton environments and imidazole ring protons.
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Mass spectrometry : Confirms molecular weight (e.g., m/z 481.629 g/mol for similar derivatives).
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Thin-layer chromatography (TLC) : Monitors reaction completion and purity during synthesis .
3.1. Thioether Formation
The mechanism involves:
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Oxidative coupling : DEAD and Ph₃P facilitate the transfer of the thioether group to the imidazole ring .
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Purification : Column chromatography isolates the product from byproducts .
3.2. Imidazole Ring Formation
The reaction proceeds via:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown efficacy against various bacterial strains. A study reported that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in targeting cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of benzo[d][1,3]dioxole derivatives. These compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. The ability to modulate NMDA receptors has been particularly noted, offering insights into their role in conditions like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to derivatives with analogous substituents or core structures. Below is a systematic analysis:
Substituent Variations on the Imidazoline Core
- Compound from : Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Key Difference: The methyl group on the benzylthio substituent is at the para position (4-methylbenzyl) instead of meta (3-methylbenzyl).
- Compound 7f (): 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one Key Difference: Replaces the benzo[d][1,3]dioxol-5-yl group with a 4-bromophenyl moiety and introduces a methylthio group.
Functional Group Modifications
Compound 3a () : (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one
Compound 4a-f () : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
Electronic Effects
- The benzo[d][1,3]dioxol-5-yl group is electron-rich due to the methylenedioxy ring, which may enhance interactions with electron-deficient biological targets.
- The 3-methylbenzylthio group introduces moderate steric bulk and lipophilicity compared to smaller substituents like methylthio () .
Solubility and Stability
- Limited data exist for the target compound, but analogs with benzylthio groups (e.g., ) show moderate aqueous solubility, often requiring DMF or DMSO for dissolution .
- The dihydroimidazole core may confer greater stability under acidic conditions compared to fully unsaturated imidazoles .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety, a thioether group derived from 3-methylbenzyl, and a dihydroimidazolylmethanone structure. The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d][1,3]dioxole core followed by the introduction of the thioether and dihydroimidazole functionalities.
Key Reaction Steps:
- Formation of Benzo[d][1,3]dioxole: This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation: The introduction of the 3-methylbenzylthio group is accomplished through nucleophilic substitution reactions.
- Imidazole Synthesis: The final step includes the formation of the dihydroimidazolylmethanone via condensation reactions.
Antimicrobial Activity
Research indicates that compounds related to benzo[d][1,3]dioxole derivatives exhibit significant antibacterial properties. A study demonstrated that derivatives of similar structures showed high antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Antitumor Activity
Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been evaluated for its antitumor effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Studies have shown that this compound exhibits cytotoxic effects on these cell lines, suggesting potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, compounds may trigger apoptotic pathways leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial efficacy of benzo[d][1,3]dioxole derivatives. The agar diffusion method was employed to evaluate the zone of inhibition against standard bacterial strains. Results indicated that certain derivatives significantly outperformed conventional antibiotics in inhibiting bacterial growth.
| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (nM) |
|---|---|---|---|
| 4e | Sarcina | 22 | 80 |
| 6c | Staphylococcus aureus | 20 | 110 |
Case Study 2: Antitumor Activity
In vitro studies on MCF-7 cells revealed that treatment with benzo[d][1,3]dioxole derivatives resulted in a dose-dependent decrease in cell viability. The combination index method indicated a synergistic effect when used alongside doxorubicin.
| Treatment | IC50 (µM) | Synergistic Effect |
|---|---|---|
| Compound Alone | 10 | No |
| Doxorubicin Alone | 5 | No |
| Combination | 2 | Yes |
Q & A
Q. What are the optimal synthetic routes for benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Formation of the benzo[d][1,3]dioxole core via cyclization reactions (e.g., using dioxane solvents and acid catalysts).
- Introduction of the thioether moiety via nucleophilic substitution between 3-methylbenzyl thiol and a halogenated dihydroimidazole intermediate.
- Coupling the dihydroimidazole-thioether intermediate with the benzo[d][1,3]dioxol-5-yl methanone group using palladium-catalyzed cross-coupling or Steglich esterification.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the dihydroimidazole ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons from the benzo[d][1,3]dioxole moiety (δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What key functional groups influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Thioether linkage (-S-) : Enhances lipophilicity and potential for redox-mediated interactions .
- Dihydroimidazole ring : Acts as a hydrogen bond donor/acceptor, critical for binding to biological targets .
- Benzo[d][1,3]dioxole : Provides electron-rich aromaticity, influencing π-π stacking interactions in enzyme active sites .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Applications :
- Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets to predict bond lengths, angles, and charge distribution.
- Calculate frontier molecular orbitals (HOMO-LUMO) to assess redox potential and nucleophilic/electrophilic sites .
- Simulate infrared (IR) spectra to correlate theoretical and experimental vibrational modes (e.g., C=S stretching at ~650 cm⁻¹) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF7) and assay conditions (e.g., incubation time, concentration ranges) to minimize variability .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 3-methylbenzyl with fluorobenzyl) to isolate activity-contributing groups .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with altered thioether groups (e.g., 4-fluorobenzyl vs. 3-methylbenzyl) to evaluate steric/electronic effects on potency .
- Bioisosteric Replacement : Replace the dihydroimidazole ring with triazole or pyrazole to assess scaffold flexibility .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors in the dioxole ring) .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for thioether formation; DMF may enhance nucleophilicity of thiol intermediates .
- Flow Chemistry : Implement continuous flow systems to reduce reaction times and improve reproducibility for large-scale synthesis .
Q. What in silico methods are suitable for predicting pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption (LogP < 3), hepatic metabolism (CYP450 interactions), and toxicity (AMES test for mutagenicity) .
- Molecular Docking : Dock the compound into target proteins (e.g., COX-2, EGFR) using AutoDock Vina to predict binding affinities and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
